molecular formula C12H10FNOS2 B14903379 1-(2-Fluorophenyl)-2-((4-methylthiazol-2-yl)thio)ethan-1-one

1-(2-Fluorophenyl)-2-((4-methylthiazol-2-yl)thio)ethan-1-one

Cat. No.: B14903379
M. Wt: 267.3 g/mol
InChI Key: QEISVSPDZFGMIN-UHFFFAOYSA-N
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Description

1-(2-Fluorophenyl)-2-((4-methylthiazol-2-yl)thio)ethan-1-one is a fluorinated aryl ketone derivative featuring a 2-fluorophenyl group linked via a ketone-thioether bridge to a 4-methyl-substituted thiazole ring. For instance, procedures involving nucleophilic substitution between a bromo-ketone precursor (e.g., 2-bromo-1-(2-fluorophenyl)ethan-1-one) and a thiol-containing heterocycle (e.g., 4-methylthiazole-2-thiol) under basic conditions (K₂CO₃) in polar aprotic solvents like DMF . The compound’s structural motifs—a fluorinated aromatic ring and a thiazole-thioether moiety—are associated with diverse bioactivities, including antifungal, enzyme inhibitory, and cytotoxic properties, as observed in related derivatives .

Properties

Molecular Formula

C12H10FNOS2

Molecular Weight

267.3 g/mol

IUPAC Name

1-(2-fluorophenyl)-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]ethanone

InChI

InChI=1S/C12H10FNOS2/c1-8-6-16-12(14-8)17-7-11(15)9-4-2-3-5-10(9)13/h2-6H,7H2,1H3

InChI Key

QEISVSPDZFGMIN-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC(=N1)SCC(=O)C2=CC=CC=C2F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Fluorophenyl)-2-((4-methylthiazol-2-yl)thio)ethan-1-one typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction.

    Thioether Formation: The final step involves the formation of the thioether linkage between the thiazole ring and the fluorophenyl group.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

1-(2-Fluorophenyl)-2-((4-methylthiazol-2-yl)thio)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Biological Activities

Thiazole derivatives, including 1-(2-Fluorophenyl)-2-((4-methylthiazol-2-yl)thio)ethan-1-one, have a wide array of biological activities. Research indicates potential antibacterial and antifungal properties, positioning them as therapeutic candidates against infections. Studies also suggest anticancer activity through interactions with various cellular targets and pathways.

Potential Interactions

Studies on the interactions of 1-(2-Fluorophenyl)-2-((4-methylthiazol-2-yl)thio)ethan-1-one with biological systems are ongoing, with preliminary findings suggesting interactions with various enzymes and receptors, influencing multiple biochemical pathways. Understanding these interactions is crucial for elucidating its mechanism of action and potential therapeutic effects.

Comparative Analysis with Related Compounds

CompoundStructure CharacteristicsUnique Features
1-(4-Fluorophenyl)ethanoneLacks the thiazole ringDifferent chemical reactivity and biological activity
2-(4-Fluorophenyl)thiazoleLacks ethanone groupDifferent reactivity; studied for biological activities
4-MethylthiazoleLacks the fluorophenyl groupExhibits distinct chemical and biological properties
1-(3-Methylphenyl)-2-thioureaContains a thiourea instead of thioetherDifferent interaction profiles in biological systems

Mechanism of Action

The mechanism of action of 1-(2-Fluorophenyl)-2-((4-methylthiazol-2-yl)thio)ethan-1-one depends on its specific biological target. For example, if it acts as an antimicrobial agent, it may inhibit bacterial enzymes or disrupt cell membranes. The molecular targets and pathways involved would be specific to the biological activity being studied.

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Analogues

Compound Name Phenyl Substituent Heterocyclic Moiety Key Functional Groups Reference
1-(2-Fluorophenyl)-2-((4-methylthiazol-2-yl)thio)ethan-1-one (Target) 2-Fluoro 4-Methylthiazole-2-thioether Fluorophenyl, methylthiazole -
1-(4-Hydroxyphenyl)-2-[(heteroaryl)thio]ethan-1-one 4-Hydroxy Variable heteroaryl Phenolic OH, heteroaryl thio
1-(4-Substituted-phenyl)-2-[(pyrimidin-2-ylthio)propyl-oxadiazole]ethan-1-one 4-Substituted Pyrimidinyl-oxadiazole Oxadiazole, pyrimidine
1-(3-Chlorophenyl)-2-((triazolyl)thio)ethan-1-one (5i) 3-Chloro Fluoroquinazolinyl-triazole Chlorophenyl, triazole-thio
1-(2-Phenyl-1,3-thiazol-4-yl)ethan-1-one None 2-Phenylthiazole Thiazole-acetyl

Key Observations:

  • Substituent Position: The 2-fluorophenyl group in the target compound contrasts with para-substituted derivatives (e.g., 4-hydroxyphenyl in , 4-chlorophenyl in ).
  • Heterocyclic Moieties: The 4-methylthiazole-thioether group differs from triazole (), oxadiazole (), and pyrimidine () systems. Thiazoles are electron-rich, favoring π-π stacking in biological targets, whereas triazoles often improve metabolic stability .
  • Electron-Withdrawing Groups: The fluorine atom in the target compound may enhance stability against oxidative metabolism compared to hydroxyl or chlorine substituents .

Table 2: Bioactivity Comparison

Compound Class Activity (IC₅₀/Ki) Mechanism of Action Reference
Benzimidazole-triazole hybrids Antifungal (ergosterol inhibition) Ergosterol biosynthesis disruption
4-Hydroxyphenyl-heteroaryl AChE inhibition (Ki ~22–24 nM) Competitive enzyme inhibition
Pyrimidinyl-oxadiazole derivatives Cytotoxic (cell line-dependent) Apoptosis induction via DNA damage
Fluoroquinazolinyl-triazoles Antibacterial (MIC: 8–32 µg/mL) Membrane disruption

Key Findings:

  • The methylthiazole group may mimic triazole moieties in binding to cytochrome P450 enzymes.
  • Enzyme Inhibition: Unlike the 4-hydroxyphenyl derivatives in , the target compound lacks a phenolic group, which is critical for hydrogen bonding in acetylcholinesterase (AChE) inhibition. This may limit its enzyme inhibitory potency.

Biological Activity

1-(2-Fluorophenyl)-2-((4-methylthiazol-2-yl)thio)ethan-1-one is a thiazole derivative that has garnered attention for its diverse biological activities. The compound features a thiazole ring, a fluorophenyl group, and an ethanone moiety, which contribute to its pharmacological potential. This article reviews the biological activities associated with this compound, including its antibacterial, antifungal, and anticancer properties.

Chemical Structure and Properties

The molecular formula of 1-(2-Fluorophenyl)-2-((4-methylthiazol-2-yl)thio)ethan-1-one is C11H10FN2SC_{11}H_{10}FN_{2}S, indicating the presence of fluorine, nitrogen, sulfur, and carbon in its structure. The thiazole moiety is significant as it acts as a pharmacophore in various medicinal compounds, enhancing the compound's therapeutic properties.

Antibacterial and Antifungal Properties

Thiazole derivatives have been widely studied for their antibacterial and antifungal activities. Preliminary studies indicate that 1-(2-Fluorophenyl)-2-((4-methylthiazol-2-yl)thio)ethan-1-one exhibits significant activity against various bacterial strains and fungal pathogens. The mechanism of action is believed to involve interference with microbial cell wall synthesis and metabolic processes .

Anticancer Activity

Recent research has highlighted the potential anticancer properties of thiazole derivatives. The compound has shown promising results in inhibiting the growth of cancer cell lines. For instance, studies have reported that thiazole derivatives can induce apoptosis in cancer cells by activating specific cellular pathways associated with programmed cell death. The structural features of 1-(2-Fluorophenyl)-2-((4-methylthiazol-2-yl)thio)ethan-1-one may enhance its cytotoxicity against certain tumor types .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of thiazole derivatives. The presence of electron-donating groups, such as methyl groups on the phenyl ring, has been linked to increased anticancer activity. Additionally, modifications to the thiazole ring can significantly alter the compound's interaction with biological targets .

Compound NameStructure CharacteristicsUnique Features
1-(4-Fluorophenyl)ethanoneLacks the thiazole ringDifferent chemical reactivity
2-(4-Fluorophenyl)thiazoleSimilar structure but lacks ethanone groupPrimarily studied for its own biological activities
4-MethylthiazoleLacks the fluorophenyl groupExhibits distinct chemical properties
1-(3-Methylphenyl)-2-thioureaContains a thiourea instead of thioetherDifferent interaction profiles in biological systems

Case Studies

Several case studies have focused on the biological evaluation of similar thiazole derivatives:

  • Antitumor Activity : A study demonstrated that thiazoles with specific substitutions exhibited IC50 values comparable to standard chemotherapeutics like doxorubicin against various cancer cell lines. This suggests that structural modifications can enhance potency .
  • Antifungal Screening : Research involving host-pathogen interaction models identified novel antifungal agents among thiazole derivatives, highlighting their potential as effective treatments against resistant fungal strains .
  • Mechanistic Studies : Investigations into the mechanism of action revealed that certain thiazoles could induce ferroptosis in cancer cells through selective targeting of glutathione peroxidase 4 (GPX4), a key regulator of oxidative stress .

Q & A

Q. What is the standard synthetic route for 1-(2-fluorophenyl)-2-((4-methylthiazol-2-yl)thio)ethan-1-one?

  • Methodological Answer : The synthesis typically involves Friedel-Crafts acylation and nucleophilic substitution. For example:

React 2-fluorophenylacetyl chloride with thioanisole derivatives (e.g., 4-methylthiazole-2-thiol) in dry dichloromethane (DCM) under inert atmosphere (N₂).

Use Lewis acids like AlCl₃ (3.85 mmol) at 0–5°C for 2 h, followed by room temperature stirring (2–3 h).

Quench with ice, acidify (pH 5–6), extract with DCM, wash with NaHCO₃ and brine, dry over Na₂SO₄, and purify via column chromatography (silica gel, ethyl acetate/hexane) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : Assign aromatic protons (δ 7.2–8.1 ppm for fluorophenyl) and thiazole-thioether signals (δ 2.4–3.2 ppm for methyl groups) .
  • HRMS : Confirm molecular ion peaks (e.g., [M+Na]⁺) with accuracy <5 ppm .
  • IR : Identify carbonyl (C=O, ~1675 cm⁻¹) and C-F (1210 cm⁻¹) stretches .

Q. What biological activities are reported for structurally related compounds?

  • Methodological Answer :
  • Anticancer : Derivatives like 2-((benzimidazol-2-yl)thio)-ethanones show IC₅₀ values of ~12–15 µM against HepG2 cells via kinase inhibition .
  • Antimicrobial : Thioether-linked thiazoles exhibit MIC values of 15.62–31.25 µg/mL against E. coli and S. aureus by disrupting membrane integrity .

Advanced Research Questions

Q. How can synthetic yield be optimized for the thioether linkage in this compound?

  • Methodological Answer :
  • Catalyst Screening : Replace AlCl₃ with FeCl₃ or ZnCl₂ to reduce side reactions .
  • Solvent Optimization : Test polar aprotic solvents (e.g., acetonitrile) to enhance nucleophilicity of the thiol group.
  • Temperature Control : Prolonged cooling (0–5°C) minimizes ketone decomposition .

Q. What structure-activity relationships (SAR) govern its biological potency?

  • Methodological Answer :
  • Fluorophenyl Group : Electron-withdrawing F enhances metabolic stability and target binding .
  • Thiazole-Thioether : The 4-methyl group on thiazole improves lipophilicity, enhancing membrane permeability .
  • Docking Studies : Modifications at the ethanone position (e.g., piperazine substitution) increase affinity for DHFR or kinase targets .

Q. How to resolve contradictions in reported IC₅₀ values across studies?

  • Methodological Answer :
  • Assay Standardization : Use identical cell lines (e.g., HepG2 vs. MCF7) and incubation times (48–72 h).
  • Purity Validation : Confirm compound purity (>95%) via HPLC before testing .
  • Control Compounds : Include reference drugs (e.g., Gefitinib) to calibrate assay conditions .

Q. What strategies improve aqueous solubility for in vivo studies?

  • Methodological Answer :
  • Prodrug Design : Introduce phosphate or glycoside groups at the ethanone position.
  • Nanoformulation : Encapsulate in PEGylated liposomes or cyclodextrin complexes .

Q. How does crystallographic data inform reactivity predictions?

  • Methodological Answer :
  • Analyze X-ray structures (e.g., P21/c space group) to identify intermolecular interactions (e.g., π-π stacking of fluorophenyl rings) that stabilize the active conformation .
  • Use SHELXL-refined torsion angles to model steric effects on nucleophilic substitution .

Methodological Troubleshooting

Q. How to address low yields in the acylation step?

  • Steps :

Verify anhydrous conditions (use molecular sieves).

Optimize AlCl₃ stoichiometry (1.2–1.5 eq. relative to acyl chloride).

Replace DCM with less coordinating solvents (e.g., nitrobenzene) to enhance electrophilicity .

Q. What in silico tools predict metabolic pathways for this compound?

  • Methodology :
  • Use SwissADME to identify CYP450 oxidation sites (e.g., thiazole ring).
  • Validate with molecular dynamics simulations (GROMACS) to assess binding to hepatic enzymes .

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